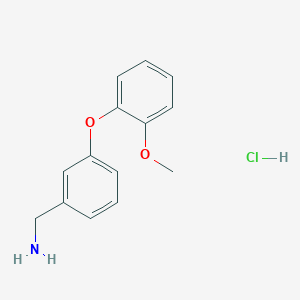
3-(2-Methoxyphenoxy)benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenoxy)benzylamine hydrochloride, also known as N-(2-(2-Methoxyphenoxy)ethyl)benzylamine hydrochloride, is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It has received significant attention in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO.ClH/c1-11-5-2-3-8-14 (11)16-13-7-4-6-12 (9-13)10-15;/h2-9H,10,15H2,1H3;1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 265.74 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Benzophenone-3 and Related Compounds in Environmental and Biological Systems
Environmental Presence and Effects : Studies have demonstrated that benzophenone-3 (BP-3), a compound structurally related to 3-(2-Methoxyphenoxy)benzylamine hydrochloride, is extensively used as an ultraviolet (UV) filter in cosmetics and can have significant environmental and health impacts. Its widespread detection in aquatic environments raises concerns about its potential endocrine-disrupting effects on wildlife and humans. BP-3 and its metabolites have been found in various environmental samples, indicating its broad exposure and persistence (Ghazipura et al., 2017; Watanabe et al., 2015).
Photodegradation and Water Treatment : The stability of BP-3 in chlorinated water has been studied to understand its degradation patterns and identify by-products, which is crucial for assessing the environmental fate of similar organic compounds in water treatment processes. These studies help in evaluating the efficacy of water treatment methods in removing such contaminants (Negreira et al., 2008).
Human Exposure and Metabolism : Human exposure to BP-3, through the use of sunscreen and other personal care products, and its subsequent detection in biological samples like urine, highlights the compound's bioaccumulation and potential health implications. This research underscores the importance of assessing the metabolism and health effects of chemically similar compounds to inform safety guidelines and regulatory policies (Tarazona et al., 2013).
Application in Material Science and Chemistry
Chemical Synthesis and Modification : The synthesis and structural characterization of compounds related to this compound contribute to the development of new materials and chemicals. These studies provide foundational knowledge for designing compounds with specific properties for use in diverse applications, ranging from pharmaceuticals to materials science (Li Yong-xin, 2012).
Analytical Method Development : Research on the development of analytical methods for the detection and quantification of BP-3 and its metabolites in environmental and biological samples underscores the relevance of similar compounds in monitoring environmental pollution and human exposure. These methods are crucial for environmental health studies and risk assessment (Vidal et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, Benzylamine, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and is harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
特性
IUPAC Name |
[3-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVRWTQOEBPMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)
![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2684384.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)
